REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:15])([CH3:14])[CH2:11][O:12][CH3:13])=[CH:6][C:5]=1[N+:16]([O-])=O)=[N+]=[N-]>CCO.[Pd]>[CH3:13][O:12][CH2:11][C:10]([C:7]1[CH:6]=[C:5]([NH2:16])[C:4]([NH2:1])=[CH:9][CH:8]=1)([CH3:15])[CH3:14]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
3 times with H2 and the reaction stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purged 3 times with N2
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica flash column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |